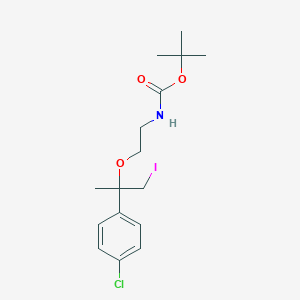

Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate

描述

Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate (chemical formula: C₁₆H₂₃ClINO₃, molecular weight: 487.72 g/mol) is a carbamate derivative featuring a tert-butyl protecting group, a 4-chlorophenyl substituent, and an iodine atom. Key physical properties include a density of 1.443 g/cm³ and a molecular framework that suggests utility in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .

属性

IUPAC Name |

tert-butyl N-[2-[2-(4-chlorophenyl)-1-iodopropan-2-yl]oxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClINO3/c1-15(2,3)22-14(20)19-9-10-21-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDQKLZKLXUEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(C)(CI)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenylacetic acid with iodine and a suitable base to form the iodinated intermediate. This intermediate is then reacted with tert-butyl carbamate under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

化学反应分析

Types of Reactions: Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The iodopropane moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: In chemistry, Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

作用机制

The mechanism of action of Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)

- Molecular formula: C₁₃H₁₈ClNO₂

- Molecular weight : 255.74 g/mol

- Key differences: Lacks the iodine atom and propan-2-yl ether group present in the target compound. Contains a simpler phenethyl chain instead of the branched iodopropane moiety.

- Applications : Primarily used as a laboratory chemical or intermediate in synthesis.

Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS 174801-33-3)

- Molecular formula: C₂₂H₂₈ClNO₄

- Molecular weight : 405.92 g/mol

- Stereochemistry (2S,3S) indicates chiral centers, making it relevant for enantioselective synthesis. Higher boiling point (578.65°C) and flash point (303.76°C) compared to the target compound, likely due to increased molecular complexity .

- Applications: Potential use in chiral drug synthesis or as a building block for bioactive molecules.

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate (CAS 886576-64-3)

- Molecular formula: C₁₂H₂₃NO₂

- Molecular weight : ~221.3 g/mol

- Key differences :

- Contains an alkene group, enabling participation in addition or polymerization reactions.

- Absence of halogens (Cl, I) reduces molecular weight and alters electronic properties.

- Applications: Likely employed in polymer chemistry or as a monomer due to its unsaturated structure .

Tert-butyl (Z)-methyl(2-((6-oxo-2-(2-oxodihydrofuran-3(2H)-ylidene)hexan-3-yl)oxy)ethyl)carbamate (3p)

- Molecular formula: Not explicitly provided, but includes a dihydrofuran ring and ketone groups.

- Key differences :

- Applications : Studied for enantioselective alkyl allyl ether synthesis.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₃ClINO₃ | 487.72 | Iodine, 4-chlorophenyl, tert-butyl | Density: 1.443 g/cm³ |

| Tert-butyl (4-chlorophenethyl)carbamate | C₁₃H₁₈ClNO₂ | 255.74 | 4-chlorophenethyl | Non-hazardous, low reactivity |

| Tert-butyl (2S,3S)-carbamate (CAS 174801-33-3) | C₂₂H₂₈ClNO₄ | 405.92 | Benzyloxy, hydroxyl, chiral centers | High boiling point (578.65°C), stereospecific |

| Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate | C₁₂H₂₃NO₂ | ~221.3 | Alkene, dimethyl | Reactive alkene group |

| Compound 3p (Heck reaction study) | Not provided | N/A | Dihydrofuran, ketone | [α]D²⁰ = –6, redox-relay functionality |

Key Research Findings and Insights

- Reactivity: The iodine atom in the target compound may serve as a leaving group in nucleophilic substitutions, distinguishing it from non-halogenated analogs like CAS 886576-64-3 .

- Stereochemical Considerations : Compounds with chiral centers (e.g., CAS 174801-33-3) require advanced synthesis and characterization tools, such as SHELX programs for crystallographic refinement .

- Safety Profiles: While tert-butyl (4-chlorophenethyl)carbamate is non-hazardous, the iodine in the target compound could necessitate specialized handling, though toxicity data remain unspecified .

生物活性

Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Overview of the Compound

Chemical Structure:

The compound is characterized by the presence of a tert-butyl group, a chlorophenyl moiety, and an iodopropane component. Its molecular formula is with a CAS number of 271245-28-4 .

Synthesis:

The synthesis typically involves multiple steps starting from 4-chlorophenylacetic acid. The iodinated intermediate is formed through reaction with iodine and a suitable base, followed by coupling with tert-butyl carbamate under controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, influencing various biological processes.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, docking studies have shown that carbamate derivatives can bind effectively to the active sites of enzymes such as COX-2, which is implicated in inflammatory responses . The binding affinity and inhibition mechanisms would need to be explored further for this specific compound.

Case Study 1: Anti-inflammatory Activity

In a study evaluating various substituted benzamido phenylcarbamates, several compounds exhibited significant anti-inflammatory effects compared to the standard drug indomethacin. The percentage inhibition was measured through established protocols, highlighting the therapeutic potential of carbamate derivatives .

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction of similar compounds with bacterial enzymes. The results indicated that modifications in the structure could lead to enhanced binding and inhibition of target enzymes, suggesting that this compound could also possess similar properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl (2-((2-(4-chlorophenyl)-1-bromopropan-2-yl)oxy)ethyl)carbamate | Similar structure with bromine | Moderate anti-inflammatory activity |

| Tert-butyl (2-((2-(4-chlorophenyl)-1-chloropropan-2-yl)oxy)ethyl)carbamate | Similar structure with chlorine | Lower enzyme inhibition compared to iodine analog |

| Tert-butyl (2-((2-(4-chlorophenyl)-1-fluoropropan-2-yl)oxy)ethyl)carbamate | Similar structure with fluorine | Reduced biological activity compared to iodine analog |

The presence of iodine in this compound potentially enhances its reactivity and biological activity compared to its bromine and chlorine counterparts .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the iodine substituent may act as a leaving group in alkylation or arylation steps. A plausible route involves reacting a tert-butyl carbamate precursor with a 4-chlorophenyl-iodo-propanol derivative under basic conditions (e.g., NaH or K₂CO₃). Similar intermediates in carbamate synthesis have employed iodolactamization or SN2 mechanisms .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor purity via TLC and confirm with NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Work in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation or skin contact. Use antistatic equipment to prevent electrostatic discharge .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Stability data for analogous carbamates suggest degradation under strong acids/bases or prolonged exposure to moisture .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H NMR (δ 1.3–1.5 ppm for tert-butyl, δ 4.0–4.5 ppm for ethoxy groups) and ¹³C NMR (δ 80–85 ppm for carbamate carbonyl).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₆H₂₃ClINO₃: calculated 463.00 g/mol ).

- X-ray Crystallography : Use SHELXL for refinement, particularly to resolve iodine’s electron density effects. Pre-cool crystals to 100 K for data collection .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- The iodine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its steric bulk and electron-withdrawing nature may slow transmetallation but enhance oxidative addition. Compare reactivity with bromo/chloro analogs using kinetic studies (e.g., GC-MS monitoring) .

- Example Protocol : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) at 80°C. Isolate products via extraction (EtOAc/H₂O) and characterize by NMR .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Data Validation : Use differential scanning calorimetry (DSC) for precise melting point determination. Compare results across solvents (e.g., ethanol vs. acetone recrystallization).

- Common Pitfalls : Impurities from incomplete purification or hygroscopicity. Pre-dry samples under vacuum (40°C, 24 hrs) before analysis .

Q. What challenges arise in crystallographic refinement due to the iodine atom?

- Electron Density : Iodine’s high electron density can cause absorption errors. Mitigate with Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections in SHELXL .

- Disorder Modeling : For disordered tert-butyl groups, apply constraints (ISOR, SIMU) and validate with R-factor convergence tests (target Δ/σ < 0.01) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。